molecular formula C25H34N2O5 B1664808 Alvimopan dihydrate CAS No. 170098-38-1

Alvimopan dihydrate

Cat. No.: B1664808
CAS No.: 170098-38-1
M. Wt: 442.5 g/mol
InChI Key: XSTFUWQLHMJPFG-NABRLNOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alvimopan dihydrate (CAS: 170098-38-1) is a peripherally acting, orally active, and reversible μ-opioid receptor (PAM-OR) antagonist with an IC50 of 1.7 nM . Its molecular formula is C25H36N2O6 (molecular weight: 460.56), distinguishing it from the monohydrate form (C25H34N2O5, molecular weight: 442.55) due to the inclusion of two water molecules . It exhibits high selectivity for μ-opioid receptors (Ki = 0.47 nM) over κ- (Ki = 100 nM) and δ-opioid receptors (Ki = 12 nM), enabling it to counteract opioid-induced gastrointestinal dysfunction without compromising central analgesia . Clinically, it accelerates postoperative gastrointestinal recovery, reducing the duration of postoperative ileus (POI) by 1–2 days compared to placebo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY 246736 monohydrate involves multiple steps starting from 1,3-dimethyl-4-piperidone. The process includes selective elimination, alkylation, reduction, and hydrolysis reactions. The final product, LY 246736 monohydrate, is isolated as a crystalline dihydrate .

Industrial Production Methods: Industrial production of LY 246736 monohydrate follows a similar synthetic route but is optimized for large-scale production. The process ensures high purity and yield, with stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: LY 246736 monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

Alvimopan dihydrate is a synthetic piperidine derivative that functions as a peripherally selective opioid mu-receptor antagonist . It is approved by the Food and Drug Administration (FDA) for the treatment of postoperative ileus (POI) . Alvimopan's primary application is to accelerate gastrointestinal (GI) recovery following surgeries, particularly those involving bowel resection .

Scientific Research Applications

Postoperative Ileus (POI) Management: Alvimopan is primarily used to manage POI, a common complication after abdominal surgeries that delays GI recovery . By blocking the effects of opioids on GI motility, alvimopan helps restore bowel function more quickly .

Enhanced Recovery After Surgery (ERAS) Protocols: Alvimopan is often used as part of ERAS protocols to improve outcomes in patients undergoing colorectal surgery . These protocols aim to reduce hospital stays and improve patient recovery through various interventions .

Clinical Benefits

  • Faster GI Recovery: Alvimopan significantly increases the proportion of patients achieving GI recovery, often measured by the time to first bowel movement and tolerance of solid food .
  • Reduced Hospital Length of Stay (LOS): Studies have demonstrated that alvimopan can reduce hospital LOS by approximately one day .
  • Lower Incidence of Postoperative Complications: Alvimopan has been associated with lower rates of postoperative ileus and the need for re-insertion of indwelling Foley catheters .
  • Cost Savings: By reducing LOS and postoperative complications, alvimopan can lead to significant hospital cost savings .

Pharmacokinetics

  • Absorption: Alvimopan reaches peak plasma concentration approximately 2 hours after oral dosing .
  • Distribution: 80% to 90% of systemically available alvimopan is bound to plasma protein, with a volume of distribution of approximately 30 liters at steady state .
  • Metabolism: Alvimopan is metabolized by intestinal flora, producing an active metabolite with no clinically significant contribution to drug effect .
  • Elimination: Alvimopan undergoes 35% renal excretion and greater than 50% biliary excretion. It has an elimination half-life of 10 to 17 hours .

Clinical Trials and Responder Analysis

Clinical trials have confirmed that alvimopan significantly increases the proportion of patients who achieve GI-2 recovery during both early and late recovery periods after bowel resection . Alvimopan also increases the proportion of patients who receive DCO (Discharge Order) written during these recovery periods .

Data Table: Alvimopan Efficacy in Clinical Studies

OutcomeAlvimopan GroupPlacebo GroupP Value
GI-2 Recovery on or before POD580%66%< 0.001
DCO Written before POD 787%72%< 0.001
Reduced Hospital LOSYesNo< 0.01

GI-2 Recovery: A composite endpoint that includes the time to first bowel movement and the ability to tolerate solid food .

DCO (Discharge Order): Indicates the proportion of patients who had a discharge order written by a specific postoperative day (POD) .

Case Studies

A study examined the impact of alvimopan treatment on clinical outcomes and hospital costs in 660 patients undergoing major elective colorectal surgery . The results showed that alvimopan was associated with a faster return of bowel function, fewer incidences of postoperative ileus, and a significant reduction in prolonged hospital stays . Another study of 14,781 patients undergoing elective colorectal surgery at 51 hospitals, 1,615 (11%) received alvimopan. Patients who received alvimopan had a LOS that was 1.8 days shorter (p<0.01) and costs that were $2,017 lower (p<0.01) compared to those who did not receive alvimopan .

Safety and Tolerability

Mechanism of Action

LY 246736 monohydrate exerts its effects by selectively binding to and antagonizing the mu-opioid receptors in the gastrointestinal tract. This action prevents opioids from binding to these receptors, thereby mitigating the inhibitory effects of opioids on gastrointestinal motility. The compound’s high selectivity for peripheral mu-opioid receptors over central receptors minimizes its impact on the central nervous system .

Comparison with Similar Compounds

Table 1: Pharmacological and Clinical Comparison of Alvimopan Dihydrate and Related Compounds

Compound Target/Mechanism Selectivity (Ki or IC50) Clinical Status Key Applications Molecular Weight Stability/Storage
This compound μ-opioid receptor antagonist μ: 0.47 nM; κ: 100 nM; δ: 12 nM Launched Postoperative ileus, opioid-induced bowel dysfunction 460.56 -20°C, 2 years (powder)
Alvimopan monohydrate μ-opioid receptor antagonist Identical to dihydrate Clinical development Same as dihydrate 442.55 -20°C, 3 years (powder)
Asimadoline HCl κ-opioid receptor agonist IC50: 5.6 nM (guinea pig), 1.2 nM (human) No development reported Experimental use for visceral pain 424.91 N/A
AR-M 1000390 HCl δ-opioid receptor agonist EC50: 7.2 ± 0.9 nM No development reported Research on analgesia and mood disorders 447.94 N/A
Akuammidine μ/σ/κ-opioid receptor agonist Moderate affinity for all three receptors Preclinical Anti-inflammatory, anti-asthma studies 366.44 N/A

Key Differentiators

Hydration State and Stability: this compound has a longer shelf life (2 years at -20°C) compared to its monohydrate form (3 years at -20°C), likely due to enhanced crystalline stability from additional water molecules . Solutions of both forms require strict temperature control (-80°C for long-term storage) .

Receptor Selectivity :

  • This compound’s μ-selectivity is 213-fold higher than δ-receptors and 212-fold higher than κ-receptors, making it superior for reversing opioid-induced gut motility issues without central nervous system interference . In contrast, Asimadoline (κ-selective) and AR-M 1000390 (δ-selective) are research tools for studying receptor-specific effects .

Clinical Efficacy: In randomized trials, this compound reduced time to first bowel movement by 1.1 days (median: 5 vs. 6 days without treatment) and shortened hospital stays by 0.7 days . Observational studies note modest real-world effectiveness, attributed to patient selection bias .

Economic Considerations: While alvimopan’s cost-effectiveness is debated due to high drug prices (~$1,200 per course), its use may offset costs by reducing hospital stays . Comparable data for other compounds are unavailable.

Deuterated Derivatives :

  • Alvimopan-d5 (deuterated form) is used in pharmacokinetic studies to track drug metabolism without altering pharmacological activity .

Biological Activity

Alvimopan dihydrate is a selective antagonist of the mu-opioid receptor, primarily utilized in clinical settings to mitigate postoperative ileus (POI) and enhance gastrointestinal (GI) recovery following surgical procedures. This article delves into the biological activity of alvimopan, supported by data tables, case studies, and detailed research findings.

Alvimopan functions by competitively binding to mu-opioid receptors located in the gastrointestinal tract. Unlike traditional opioids that can inhibit GI motility, alvimopan antagonizes these effects, thereby promoting bowel function. This mechanism is critical for patients recovering from surgeries that involve the intestines, as it helps alleviate the common complication of POI.

Key Pharmacological Properties:

  • IC50 Value: 1.7 nM for mu-opioid receptors .
  • Plasma Protein Binding: Approximately 80% .
  • Bioavailability: Average of 6% (range 1–19%) .
  • Half-life: The dissociation rate from the mu-opioid receptor is between 30-44 minutes .

Clinical Efficacy

A series of clinical trials have evaluated the efficacy of alvimopan in various surgical contexts. Below are summarized findings from notable studies:

Table 1: Efficacy Outcomes from Clinical Trials

Study ReferencePatient PopulationDosePrimary OutcomeResults
Patients undergoing radical cystectomy12 mg twice daily for up to 15 dosesTime to tolerance of solid foodHazard ratio (HR) 1.77, indicating faster recovery
Elective colorectal surgery patientsVariable dosingLength of hospital stayMean LOS reduced by 0.9 days (95% CI: -1.1 to -0.7)
Laparoscopic colectomy patientsVariable dosingPostoperative ileus incidence4% vs. 12% incidence (P = 0.04)

Case Study Example:
In a retrospective cohort study involving patients undergoing elective colorectal surgery, alvimopan was associated with a significant reduction in length of stay and postoperative complications. Specifically, patients who received alvimopan had a mean length of stay that was 1.8 days shorter compared to those who did not receive the drug .

Safety Profile

Alvimopan is generally well-tolerated, with a safety profile characterized by minimal adverse effects. The most common treatment-emergent adverse reactions include nausea and abdominal pain, but these occur at rates comparable to placebo .

Table 2: Adverse Reactions Associated with Alvimopan

Adverse ReactionAlvimopan (%)Placebo (%)
Nausea108
Abdominal Pain54
Headache33

Pharmacokinetics

The pharmacokinetic profile of alvimopan reveals critical insights into its absorption and metabolism:

  • Absorption: Rapid absorption with peak plasma concentrations reached approximately two hours post-administration .
  • Metabolism: Primarily metabolized by intestinal flora to an active metabolite; however, this metabolite does not significantly contribute to the drug's efficacy in treating POI .
  • Elimination: Biliary excretion accounts for about 65%, with renal excretion comprising around 35% of elimination pathways .

Q & A

Basic Research Questions

Q. What is the mechanism of action of alvimopan dihydrate, and how is it validated in preclinical models?

this compound acts as a peripherally restricted μ-opioid receptor (PAM-OR) antagonist with an IC₅₀ of 1.7 nM, selectively blocking gastrointestinal opioid receptors without central effects. Preclinical validation involves receptor-binding assays (measuring competitive inhibition via radioligand displacement) and in vivo models (e.g., rodent studies assessing gastrointestinal transit time post-opioid administration). These studies confirm its ability to accelerate GI recovery without reversing opioid analgesia .

Q. What are the primary clinical applications of this compound in postoperative settings?

Alvimopan is primarily used to prevent postoperative ileus (POI) and opioid-induced constipation (OIC). Key trials demonstrate its efficacy in bowel resection and radical cystectomy patients, showing reduced time to GI recovery (12–18 hours faster than placebo) and shorter hospital stays (mean reduction: 1.9 days). These outcomes are tied to ERAS (Enhanced Recovery After Surgery) protocols .

Q. What is the standard dosing regimen for this compound in clinical trials?

The typical regimen includes a 12 mg preoperative dose followed by 12 mg twice daily (BID) until discharge or up to 7 days post-surgery. Dose optimization studies (e.g., 6 mg vs. 12 mg) show dose-dependent efficacy, with 12 mg providing superior acceleration of GI recovery (hazard ratio = 1.38 vs. 1.28 for 6 mg) .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on alvimopan’s efficacy in reducing postoperative hospital stays?

Discrepancies arise from patient selection and surgical complexity. For example, a retrospective analysis of bowel resection patients (n = 55 alvimopan vs. 58 controls) found no difference in hospital stay (4.6 vs. 4.8 days, p = 0.72), contrasting larger cohort studies (n = 15,719) showing significant reductions. Methodological considerations include controlling for ERAS protocol adherence, surgical duration, and comorbidities. Multivariate regression is recommended to adjust for confounders .

Q. What analytical methods are used to quantify this compound in pharmaceutical preparations?

High-performance liquid chromatography (HPLC-UV) and liquid chromatography-mass spectrometry (LC-MS) are standard. Reference standards (e.g., CAS 170098-38-1) with ≥98% purity are critical for calibration. Stability studies require storage at -20°C, with reconstituted solutions used within one month to prevent degradation .

Q. How does patient selection impact alvimopan’s safety profile in clinical trials?

Alvimopan is contraindicated in patients with >7 days of preoperative opioid use due to increased cardiovascular risk. Safety protocols in trials exclude these patients and emphasize strict adherence to REMS (Risk Evaluation and Mitigation Strategy). Retrospective analyses highlight the importance of monitoring surgical complexity and opioid exposure history .

Q. What pharmacokinetic strategies are employed to study alvimopan’s metabolite interactions?

Deuterated analogs (e.g., alvimopan-d5) are used in mass spectrometry to track metabolite pathways. Studies focus on bioavailability, half-life (t₁/₂ = 10–18 hours), and renal excretion, ensuring minimal drug-drug interactions with anesthesia or analgesics .

Q. What long-term safety data exist for this compound beyond perioperative use?

Long-term data are limited to post-marketing surveillance. Current evidence prioritizes short-term use (≤7 days) due to potential cardiovascular risks in chronic opioid users. Researchers must design longitudinal studies with strict exclusion criteria to evaluate off-label applications .

Q. Methodological Recommendations

  • For dose-response studies : Use randomized controlled trials (RCTs) comparing 6 mg, 12 mg, and placebo, with stratified randomization for surgical type .
  • For conflicting data analysis : Apply propensity score matching to balance cohorts in retrospective studies .
  • For analytical validation : Include stability testing under varying temperatures (-20°C to 25°C) to establish shelf-life guidelines .

Properties

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTFUWQLHMJPFG-NABRLNOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160641
Record name Alvimopan monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170098-38-1, 1383577-62-5
Record name Alvimopan dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170098-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvimopan monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvimopan monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVIMOPAN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Alvimopan dihydrate
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Alvimopan dihydrate
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Alvimopan dihydrate
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Alvimopan dihydrate
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Alvimopan dihydrate
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Alvimopan dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.